molecular formula C17H17NO2S B2777196 N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide CAS No. 2035006-91-6

N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide

Cat. No.: B2777196
CAS No.: 2035006-91-6
M. Wt: 299.39
InChI Key: NERJOSBUNKQWDQ-JXMROGBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-(5-acetylthiophen-2-yl)ethyl)cinnamamide” is a synthetic derivative of cinnamic acid . Cinnamic acid is a natural organic acid in plants with high safety and a variety of pharmacological activities, such as antioxidant, antimicrobial, anticancer, and anti-inflammatory activities . Its synthetic derivatives are often more effective in vitro than parent compounds due to stronger biological activities .


Synthesis Analysis

The synthesis of cinnamamides, including “this compound”, can be achieved from methyl cinnamates and phenylethylamines catalyzed by Lipozyme® TL IM in continuous-flow microreactors . The reaction parameters and broad substrate range of the new method was studied. Maximum conversion (91.3%) was obtained under the optimal condition of substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45 °C for about 40 min .

Scientific Research Applications

Antagonism at NMDA Receptor Subtypes

A study on N-(2-phenethyl)cinnamides, structurally related to the compound , explored their utility as antagonists at NMDA receptor subtypes. This research highlights the potential of such compounds in neurological disorders, where modulation of NMDA receptors can have therapeutic benefits (Tamiz et al., 1998).

Antimicrobial Activity

Research into the antimicrobial activity of Cinnamomum iners leaves extract and its isolated compounds, such as xanthorrhizol, showcases the potential of cinnamamide derivatives in combating infections, particularly against methicillin-resistant Staphylococcus aureus (MRSA) (Mustaffa et al., 2011).

Antifungal and Insecticidal Activities

The synthesis of pyrazoline derivatives incorporating the beta-methoxyacrylate pharmacophore, based on 1-acetyl-3,5-diarylpyrazoline, resulted in compounds exhibiting both fungicidal and insecticidal activities. This indicates the versatility of cinnamamide derivatives in agricultural chemistry as potential pesticides (Zhao et al., 2008).

Analgesic and Anti-inflammatory Properties

Studies on cinnamamide derivatives have shown potential analgesic and anti-inflammatory properties, suggesting their use in pain management and inflammation-related disorders. Such research underscores the importance of structural analogs of cinnamamide in medicinal chemistry (Musso et al., 2003).

Neuroprotective and Antioxidant Effects

The vasorelaxant effects of ethyl cinnamate isolated from Kaempferia galanga on rat aorta smooth muscles were examined, indicating the potential cardiovascular benefits of cinnamamide derivatives. This research opens avenues for exploring such compounds in the management of hypertension and related cardiovascular disorders (Othman et al., 2002).

Properties

IUPAC Name

(E)-N-[2-(5-acetylthiophen-2-yl)ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2S/c1-13(19)16-9-8-15(21-16)11-12-18-17(20)10-7-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,18,20)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NERJOSBUNKQWDQ-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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